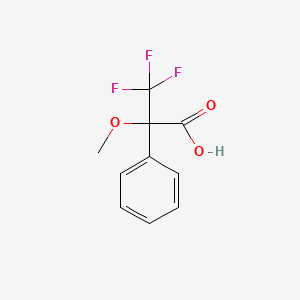

3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid

Description

Properties

IUPAC Name |

3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c1-16-9(8(14)15,10(11,12)13)7-5-3-2-4-6-7/h2-6H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJYKJUXBWFATTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=CC=C1)(C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90897007 | |

| Record name | (+/-)-Mosher's acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90897007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81655-41-6, 56135-03-6 | |

| Record name | α-Methoxy-α-trifluoromethylphenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81655-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mosher's acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056135036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Methoxy-alpha-trifluoromethylphenylacetic acid, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081655416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Mosher's acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90897007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-Methoxy-α-(trifluoromethyl)phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (�±)-alpha -Methoxy-alpha -trifluoromethylphenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-METHOXY-.ALPHA.-TRIFLUOROMETHYLPHENYLACETIC ACID, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E015GCC0MA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (S)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoic Acid (Mosher's Acid)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid, widely known as (S)-Mosher's acid or (S)-MTPA (α-methoxy-α-trifluoromethylphenylacetic acid), is a cornerstone chiral derivatizing agent in stereochemistry.[1][2] Its utility in the determination of enantiomeric purity and absolute configuration of chiral alcohols and amines via nuclear magnetic resonance (NMR) spectroscopy is unparalleled.[3] This guide provides a comprehensive overview of the synthetic routes to racemic Mosher's acid and the pivotal process of chiral resolution to obtain the enantiopure (S)-isomer, intended for researchers and professionals in organic synthesis and drug development.

Introduction

The unambiguous assignment of stereochemistry is a critical endeavor in the fields of natural product synthesis, medicinal chemistry, and materials science. Mosher's acid, developed by Harry S. Mosher and his colleagues, serves as an indispensable tool for this purpose.[4] By converting a chiral substrate into a mixture of diastereomers, which possess distinct physical and spectroscopic properties, Mosher's acid allows for the determination of enantiomeric excess and absolute configuration through straightforward NMR analysis.[3][5] The synthesis of enantiopure (S)-Mosher's acid is, therefore, a fundamental procedure in many research laboratories. This document delineates the established synthetic pathways and provides detailed protocols for its preparation.

Synthesis of Racemic 3,3,3-trifluoro-2-methoxy-2-phenylpropanoic Acid

The preparation of racemic Mosher's acid is the initial and crucial phase. Two primary synthetic strategies have been prominently reported in the literature, each with its own set of advantages and considerations.

The Classical Approach: The Dale, Dull, and Mosher Synthesis

The seminal synthesis of Mosher's acid was reported by Dale, Dull, and Mosher in 1969.[4] This pathway commences with the nucleophilic addition of cyanide to trifluoroacetophenone, followed by methylation and hydrolysis.

Reaction Scheme:

Figure 1: The classical synthetic route to racemic Mosher's acid.

The causality behind this experimental design lies in the sequential construction of the target molecule. The initial nucleophilic attack by cyanide on the carbonyl carbon of trifluoroacetophenone establishes the quaternary carbon center. Subsequent methylation of the hydroxyl group to a methoxy group is a critical step, as the methoxy group's protons serve as a sensitive probe in the later NMR analysis of the diastereomeric derivatives. The final hydrolysis of the nitrile functionality yields the desired carboxylic acid. While effective, this method employs highly toxic reagents such as sodium cyanide and dimethyl sulfate, necessitating stringent safety protocols.[5]

An Improved, Milder Synthesis: The Goldberg and Alper Method

In 1992, Goldberg and Alper reported a more straightforward and less hazardous synthesis of racemic Mosher's acid.[5][6] This method avoids the use of toxic cyanide and alkylating agents.

Experimental Protocol (Adapted from Goldberg and Alper, 1992)

A detailed, step-by-step methodology for this improved synthesis is as follows:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine trifluoroacetophenone (1 equivalent) and trimethylsilyl trichloroacetate (1.2 equivalents) in anhydrous benzene.

-

Initiation: Heat the reaction mixture to reflux.

-

Reaction Progression: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Add a saturated aqueous solution of sodium bicarbonate and stir for 30 minutes. Separate the aqueous layer and wash the organic layer with brine.

-

Hydrolysis: To the organic layer, add a solution of potassium hydroxide (3 equivalents) in methanol. Stir the mixture at room temperature overnight.

-

Isolation: Acidify the reaction mixture with concentrated hydrochloric acid to pH 1-2. Extract the product with diethyl ether (3 x 50 mL). Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield racemic Mosher's acid.

This protocol represents a self-validating system, where the progress can be easily monitored, and the final product can be isolated in high yield. The use of less toxic reagents enhances the safety profile of the synthesis.

Chiral Resolution of Racemic Mosher's Acid

The separation of the racemic mixture into its constituent enantiomers is the most critical step in obtaining the desired (S)-Mosher's acid. This is typically achieved by diastereomeric salt formation with a chiral resolving agent, most commonly an enantiopure amine.[7] (R)-1-phenylethylamine is a frequently used and effective resolving agent for this purpose.[8]

The Principle of Chiral Resolution:

The underlying principle is the reaction of a racemic acid with an enantiopure base to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, including solubility, which allows for their separation by fractional crystallization.[8]

Figure 2: Workflow for the chiral resolution of racemic Mosher's acid.

Experimental Protocol: Chiral Resolution

-

Salt Formation: Dissolve racemic Mosher's acid in a minimal amount of hot methanol. In a separate flask, dissolve an equimolar amount of (R)-1-phenylethylamine in methanol. Slowly add the amine solution to the acid solution with gentle warming.

-

Crystallization: Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt, the (S)-acid-(R)-amine salt, will crystallize out of the solution. For optimal crystallization, the solution can be left to stand at 4 °C overnight.

-

Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. The purity of the diastereomeric salt can be checked by measuring its optical rotation.

-

Liberation of (S)-Mosher's Acid: Suspend the collected diastereomeric salt in water and acidify with 2M hydrochloric acid until the pH is approximately 1.

-

Extraction: Extract the liberated (S)-Mosher's acid with diethyl ether.

-

Purification and Characterization: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting solid is enantiomerically enriched (S)-Mosher's acid. The enantiomeric excess (ee) should be determined by chiral HPLC or by derivatization with a chiral alcohol followed by NMR analysis. The optical rotation should be measured and compared to the literature value.

Table 1: Physical and Spectroscopic Data

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Optical Rotation [α]D (c=2, MeOH) |

| (S)-Mosher's Acid | C₁₀H₉F₃O₃ | 234.17 | 46-49 | -72°[2] |

| (R)-Mosher's Acid | C₁₀H₉F₃O₃ | 234.17 | 46-49 | +72°[2] |

Conclusion

The synthesis of (S)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid is a well-established and critical procedure for chemists engaged in stereochemical analysis. This guide has detailed both the classical and improved methods for the preparation of the racemic precursor, providing a rationale for the experimental design. Furthermore, a comprehensive, step-by-step protocol for the chiral resolution of the racemic mixture using (R)-1-phenylethylamine has been presented. By following these validated procedures, researchers can reliably produce high-purity (S)-Mosher's acid, a vital reagent for advancing our understanding and control of molecular chirality.

References

- 1. Mosher's_acid [chemeurope.com]

- 2. grokipedia.com [grokipedia.com]

- 3. researchgate.net [researchgate.net]

- 4. J. A. Dale, D. L. Dull and H. S. Mosher, “α-Methoxy-αtrifluoromethylphenylacetic Acid, a Versatile Reagent for the Determination of Enantiomeric Composition of Alcohols and Amines,” Journal of Organic Chemistry, Vol. 34, No. 9, 1969, pp. 2543-2549.doi10.1021/jo01261a013 - References - Scientific Research Publishing [scirp.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Chiral resolution - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid structural information

An In-depth Technical Guide to 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic Acid (Mosher's Acid)

Authored by Gemini, Senior Application Scientist

Abstract

The precise determination of molecular stereochemistry is a cornerstone of modern chemistry, particularly within pharmaceutical development and natural product synthesis, where the biological activity of a molecule is intrinsically tied to its three-dimensional structure. 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid, commonly known as Mosher's acid or MTPA, stands as a seminal reagent in the field of stereochemical analysis.[1] Developed by Harry Stone Mosher, this chiral derivatizing agent provides a robust and reliable NMR-based method for determining the enantiomeric purity and absolute configuration of chiral alcohols and amines.[1][2] This guide offers an in-depth exploration of Mosher's acid, from its fundamental properties and the theoretical underpinnings of its application to detailed experimental protocols and data interpretation. It is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this powerful analytical tool.

Core Structural and Physicochemical Properties

The efficacy of Mosher's acid as a chiral derivatizing agent is a direct result of its unique molecular architecture. The molecule possesses a chiral quaternary carbon atom, which notably lacks an α-proton, thus preventing racemization during derivatization reactions.[3] The presence of the trifluoromethyl (-CF₃) group is critical, serving as a powerful and unambiguous probe in ¹⁹F NMR spectroscopy.[4] The phenyl ring creates a distinct anisotropic magnetic field that is key to resolving the signals of the resulting diastereomers in ¹H NMR.

A summary of its key physical and chemical properties is presented below.

| Property | Value | References |

| IUPAC Name | (R/S)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid | [2][5] |

| Common Names | Mosher's Acid, MTPA, α-Methoxy-α-trifluoromethylphenylacetic acid | [1] |

| Molecular Formula | C₁₀H₉F₃O₃ | [2][6] |

| Molecular Weight | 234.17 g/mol | [2][6] |

| CAS Number | 20445-31-2 ((R)-enantiomer); 17257-71-5 ((S)-enantiomer); 81655-41-6 (racemic) | [5][6][7][8] |

| Melting Point | 46-49 °C | [7][8] |

| Boiling Point | 95-97 °C at 0.05 mm Hg | [7] |

| Density | ~1.303 g/mL at 25 °C | [7][8] |

| Solubility | Readily soluble in hexane, ether, THF, CH₂Cl₂, benzene | [7] |

| SMILES | COC(C1=CC=CC=C1)(C(=O)O)C(F)(F)F | [2] |

| InChI Key | JJYKJUXBWFATTE-UHFFFAOYSA-N (racemic) | [1][2] |

The Principle of Mosher's Method: From Enantiomers to Diastereomers

Enantiomers, being non-superimposable mirror images, possess identical physical properties and are therefore indistinguishable by NMR spectroscopy in an achiral solvent. The core principle of Mosher's method is to convert a pair of enantiomeric analytes (e.g., a chiral alcohol or amine) into a mixture of diastereomers by reacting them with a single, enantiomerically pure form of Mosher's acid (or its more reactive acid chloride).[9] These newly formed diastereomers have distinct physical properties and, crucially, different NMR spectra, allowing for both quantification and the assignment of absolute configuration.[4][9]

The workflow involves two key stages: derivatization and NMR analysis.

Step-by-Step Methodology

-

Sample Preparation : In two separate, dry NMR tubes or small vials, dissolve an equal, known quantity of the enantiomerically pure chiral alcohol.

-

Derivatization :

-

To the first sample, add a solution of (R)-Mosher's acid chloride (~1.2 eq) in an anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆) containing a non-nucleophilic base such as pyridine or a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

To the second sample, perform the identical procedure using (S)-Mosher's acid chloride.

-

-

Reaction Monitoring : Allow the reactions to proceed to completion at room temperature. The reaction can be monitored by TLC or ¹H NMR. It is critical to ensure the reaction goes to completion to avoid kinetic resolution, which would skew the results. [10]4. Data Acquisition : Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA ester and the (S)-MTPA ester.

-

Data Analysis (Mosher's Model) :

-

Identify the signals for the protons on either side of the carbinol stereocenter (let's call them L¹ and L²).

-

Calculate the chemical shift difference for each proton: Δδ = δ(S) - δ(R) , where δ(S) is the chemical shift of a proton in the (S)-MTPA ester and δ(R) is its shift in the (R)-MTPA ester.

-

Interpretation : According to the widely accepted model, the protons that lie on the same side as the phenyl group in the molecule's preferred conformation will be shielded (shifted upfield), while those on the same side as the -CF₃ group will be deshielded (shifted downfield).

-

If Δδ is positive , the corresponding protons are on the right side of the model (shielded by the phenyl group of the (R)-MTPA moiety).

-

If Δδ is negative , the protons are on the left side of the model.

-

-

By mapping the signs of Δδ onto the structure of the alcohol, its absolute configuration can be deduced.

-

| Parameter | Interpretation |

| Δδ = δ(S) - δ(R) > 0 | Protons are shielded by the phenyl ring in the (R)-MTPA ester relative to the (S)-MTPA ester. |

| Δδ = δ(S) - δ(R) < 0 | Protons are deshielded by the -CF₃ group in the (R)-MTPA ester relative to the (S)-MTPA ester. |

Comparative Analysis with Alternative Techniques

While Mosher's acid analysis is a powerful tool, it is essential to understand its place among other common methods for stereochemical determination.

| Feature | Mosher's Acid Analysis (NMR) | Chiral HPLC/GC |

| Principle | Covalent derivatization to form diastereomers with distinct NMR signals. [9] | Physical separation of enantiomers on a chiral stationary phase. |

| Primary Output | ¹H or ¹⁹F NMR spectrum showing distinct signals for each diastereomer. | Chromatogram showing two separated peaks for the enantiomers. |

| Information Gained | Enantiomeric excess and absolute configuration. | Enantiomeric excess. Absolute configuration requires authentic standards. |

| Sample Requirement | Milligram scale, requires pure sample. | Microgram to milligram scale. |

| Advantages | Provides absolute configuration without requiring a reference standard of the other enantiomer. The ¹⁹F NMR signal is often in an empty region of the spectrum, providing clear analysis. [4] | High sensitivity and accuracy for ee% determination. Can be automated for high-throughput screening. |

| Limitations | Requires chemical derivatization, which must go to completion. The Mosher model for configuration assignment can fail in complex or conformationally flexible systems. | Does not inherently provide absolute configuration. Finding a suitable chiral column and mobile phase can be time-consuming. |

Safety and Handling

3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid and its acid chloride are classified as irritants. [7]They are corrosive and can cause irritation to the eyes, respiratory system, and skin. [7]

-

Personal Protective Equipment (PPE) : Always handle in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling : Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage : Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid is more than just a chemical reagent; it is a fundamental tool that has empowered chemists for decades to unravel the complexities of molecular chirality. Its ability to facilitate the determination of both enantiomeric purity and absolute configuration through a straightforward NMR-based methodology ensures its continued relevance in academic research and the pharmaceutical industry. By understanding the principles behind Mosher's method and adhering to rigorous experimental protocols, researchers can confidently and accurately define the stereochemical integrity of their molecules, a critical step in the journey of discovery and development.

References

-

Wikipedia. Mosher's acid. Available at: [Link]

-

ChemBK. (2024, April 9). (2S)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid. Available at: [Link]

-

Allen, D. A., et al. (2014). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education. Available at: [Link]

-

Goldberg, Y., & Alper, H. (1992). A New and Simple Synthesis of Mosher's Acid. Journal of Organic Chemistry. Available at: [Link]

-

chemeurope.com. Mosher's acid. Available at: [Link]

-

"How I Used Mosher Esters in my PhD". (2023, April 11). YouTube. Available at: [Link]

- Pirkle, W. H., & Hoover, D. J. (1982).

-

The Retort. (2012, October 22). Mosher's Acid. Available at: [Link]

Sources

- 1. Mosher's acid - Wikipedia [en.wikipedia.org]

- 2. Buy 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid | 56135-03-6 [smolecule.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. m.youtube.com [m.youtube.com]

- 5. (2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid 97% | CAS: 20445-31-2 | AChemBlock [achemblock.com]

- 6. chemscene.com [chemscene.com]

- 7. chembk.com [chembk.com]

- 8. Mosher's_acid [chemeurope.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. The Retort [www1.udel.edu]

Introduction: The Spectroscopic Identity of a Cornerstone Chiral Derivatizing Agent

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic Acid (Mosher's Acid)

Authored for Researchers, Scientists, and Drug Development Professionals

3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid, widely known as Mosher's acid or MTPA, is a foundational tool in stereochemistry.[1][2] Developed by Harry Stone Mosher, this chiral carboxylic acid is extensively used to determine the enantiomeric purity and absolute configuration of alcohols and amines.[2][3] The methodology involves converting the chiral analyte into a diastereomeric ester or amide derivative using either the (R)- or (S)-enantiomer of Mosher's acid. The resulting diastereomers, possessing distinct physical properties, can then be readily distinguished and quantified using Nuclear Magnetic Resonance (NMR) spectroscopy.

A thorough understanding of the proton NMR (¹H NMR) spectrum of Mosher's acid itself is paramount for any scientist employing this technique. The spectrum is not merely a fingerprint; it is a detailed electronic and spatial map of the molecule. This guide provides an in-depth analysis of the ¹H NMR spectrum of Mosher's acid, grounded in the fundamental principles of chemical shift, spin-spin coupling, and the unique influence of its trifluoromethyl group.

Structural Rationale: Predicting the ¹H NMR Spectrum

The ¹H NMR spectrum of Mosher's acid is dictated by its unique structure, which features four distinct types of protons. The presence of a stereogenic center at the C2 carbon, bonded to four different groups (–COOH, –OCH₃, –CF₃, and phenyl), renders the molecule asymmetric and influences the magnetic environment of nearby protons.

The Carboxylic Acid Proton (-COOH)

The proton of the carboxylic acid group is the most deshielded in the molecule. Its resonance appears as a broad singlet at a very low field, typically in the range of δ 11.0-12.0 ppm or even higher.[4] This significant downfield shift is a result of the proton's acidic nature and its participation in intermolecular hydrogen bonding. The broadness of the signal is due to chemical exchange with trace amounts of water in the NMR solvent and quadrupole broadening from the adjacent oxygen atoms.

The Phenyl Group Protons (-C₆H₅)

The five protons on the phenyl ring resonate in the aromatic region, generally between δ 7.3 and 7.8 ppm .[5] Due to the electronic influence and anisotropic effect of the adjacent chiral center, the ortho, meta, and para protons are chemically non-equivalent. This non-equivalence, coupled with restricted bond rotation, results in a complex, overlapping multiplet rather than simplified, distinct patterns. High-field NMR instrumentation (≥400 MHz) is often necessary to achieve baseline resolution of these signals.

The Methoxy Group Protons (-OCH₃)

The three protons of the methoxy group are equivalent and appear as a sharp singlet. Their chemical shift is typically found in the range of δ 3.5-4.0 ppm .[4][6] The electronegative oxygen atom deshields these protons, shifting them downfield from typical alkyl protons. This signal is often a clean, easily identifiable singlet due to the absence of protons on adjacent atoms.

The Influence of Fluorine: Long-Range ¹H-¹⁹F Coupling

A key feature in the spectrum of fluorinated compounds like Mosher's acid is the presence of spin-spin coupling between protons and fluorine-19 (¹⁹F).[7] Since ¹⁹F has a nuclear spin (I) of ½ and 100% natural abundance, its coupling to protons is always observable.[7] In Mosher's acid, long-range couplings can occur:

-

⁴J(H,F) Coupling: A four-bond coupling between the methoxy protons (–OCH₃) and the three fluorine atoms (–CF₃) can occur. This may cause the methoxy singlet to appear as a narrow quartet (coupling to three equivalent fluorine atoms) or simply as a broadened singlet if the coupling constant is very small (typically < 2 Hz).

-

⁵J(H,F) Coupling: A five-bond coupling may exist between the ortho-protons of the phenyl ring and the fluorine atoms. This interaction further contributes to the complexity of the aromatic multiplet.

These long-range J(H,F) couplings provide valuable structural information and are a characteristic feature of the molecule's NMR spectrum.[8][9]

Data Summary: Predicted ¹H NMR Parameters

The expected ¹H NMR spectral data for 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid are summarized below.

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling |

| Carboxylic Acid (-COOH) | 11.0 - 12.0 | Broad Singlet (br s) | 1H | None |

| Phenyl (-C₆H₅) | 7.3 - 7.8 | Multiplet (m) | 5H | ³J(H,H) (ortho, meta), ⁴J(H,H) (meta, para), ⁵J(H,F) |

| Methoxy (-OCH₃) | 3.5 - 4.0 | Singlet (s) or Quartet (q) | 3H | ⁴J(H,F) (~1-2 Hz) |

Visualizing Molecular Interactions

The following diagram illustrates the structure of Mosher's acid and highlights the key proton environments and the through-bond relationships that give rise to the predicted NMR spectrum.

Caption: Molecular structure and key ¹H NMR correlations for Mosher's acid.

Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

The following protocol outlines a self-validating system for obtaining a high-quality ¹H NMR spectrum of Mosher's acid. The causality behind each step is explained to ensure technical accuracy and reproducibility.

1. Sample Preparation

-

Analyte: Weigh approximately 5-10 mg of high-purity 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid.

-

Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds.

-

Rationale: Deuterated solvents are used to avoid a large, overwhelming solvent signal in the ¹H NMR spectrum. CDCl₃ is aprotic and will minimize the exchange rate of the carboxylic acid proton.

-

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution.

-

Rationale: TMS is the universally accepted reference standard for ¹H NMR, with its signal defined as δ 0.00 ppm.[10] All other chemical shifts are measured relative to this standard, ensuring comparability of data across different instruments.

-

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Setup and Data Acquisition

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Rationale: A higher magnetic field strength increases chemical shift dispersion, which is critical for resolving the complex, overlapping signals in the aromatic region of the spectrum.[5]

-

-

Tuning and Matching: Tune and match the NMR probe to the resonance frequency of ¹H.

-

Rationale: This step maximizes the sensitivity of the instrument and ensures efficient transfer of radiofrequency power.

-

-

Locking: Lock the spectrometer on the deuterium signal of the solvent (e.g., CDCl₃).

-

Rationale: The lock system compensates for any drift in the magnetic field during the experiment, ensuring the stability and accuracy of the chemical shifts.

-

-

Shimming: Perform automated or manual shimming of the magnetic field.

-

Rationale: Shimming optimizes the homogeneity of the magnetic field across the sample volume. A well-shimmed magnet is essential for achieving sharp, symmetrical peaks and for resolving small coupling constants, such as the long-range ¹H-¹⁹F couplings.

-

-

Acquisition Parameters:

-

Pulse Angle: 30-45 degrees. A smaller flip angle allows for a shorter relaxation delay.

-

Acquisition Time (AQ): 2-4 seconds. A longer acquisition time provides better digital resolution.

-

Relaxation Delay (D1): 1-2 seconds. This delay allows for the nuclear spins to return to thermal equilibrium between scans, ensuring accurate integration.

-

Number of Scans (NS): 8-16 scans. Averaging multiple scans improves the signal-to-noise ratio (S/N).

-

3. Data Processing

-

Fourier Transform (FT): Apply a Fourier transform to convert the time-domain signal (Free Induction Decay, FID) into the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).

-

Baseline Correction: Apply a polynomial function to correct any distortions in the baseline of the spectrum.

-

Referencing: Calibrate the chemical shift axis by setting the TMS peak to δ 0.00 ppm.

-

Integration: Integrate the area under each distinct signal. The relative integral values should correspond to the number of protons giving rise to each signal (e.g., a ratio of approximately 1:5:3 for the COOH:C₆H₅:OCH₃ protons).

This rigorous approach ensures the acquisition of a reliable and interpretable ¹H NMR spectrum, forming a solid foundation for any subsequent stereochemical analysis using Mosher's acid.

References

-

Hennig, M., et al. (2006). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. National Institutes of Health. Available at: [Link]

-

Hennig, M., et al. (2006). Measurement of Long-Range 1H−19F Scalar Coupling Constants and Their Glycosidic Torsion Dependence in 5-Fluoropyrimidine-Substituted RNA. Journal of the American Chemical Society. Available at: [Link]

-

Navarro-Vázquez, A., et al. (2012). Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments. The Journal of Organic Chemistry. Available at: [Link]

-

Rizzato, E., et al. (2018). 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. PubMed. Available at: [Link]

-

ChemRxiv. (2021). Synthesis of heterocyclic analogues of Mosher's acid. ChemRxiv. Available at: [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

-

Schaefer, T., et al. (1981). Long-range 13C,1H and 13C,19F coupling constants as indicators of the conformational properties of 4-fluoroanisole, 2,3,5,6-tetrafluoroanisole, and pentafluoroanisole. Canadian Journal of Chemistry. Available at: [Link]

-

Reddit. (2022). [1H NMR] My teacher said that these 2 protons are not equivalent, but how? Reddit. Available at: [Link]

-

The Royal Society of Chemistry. (2016). Supporting Information: Human carnitine biosynthesis proceeds via (2S,3S)-3-hydroxy- Nε -trimethyllysine. The Royal Society of Chemistry. Available at: [Link]

-

ACD/Labs. (2008). Methoxy groups just stick out. ACD/Labs. Available at: [Link]

-

Wikipedia. (n.d.). Mosher's acid. Wikipedia. Available at: [Link]

-

Reddit. (2015). qustion about mosher acid NMR. Reddit. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744). Human Metabolome Database. Available at: [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Oregon State University. Available at: [Link]

-

ChemBK. (2024). (2S)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid. ChemBK. Available at: [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

Sources

- 1. Buy 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid | 56135-03-6 [smolecule.com]

- 2. Mosher's acid - Wikipedia [en.wikipedia.org]

- 3. 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. acdlabs.com [acdlabs.com]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Guide to the ¹³C NMR Spectroscopy of 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic Acid (Mosher's Acid)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid, a chiral derivatizing agent commonly known as Mosher's acid.[1][2][3] Developed by Harry Stone Mosher, this reagent is instrumental in determining the enantiomeric purity and absolute configuration of chiral alcohols and amines.[1][3] A thorough understanding of its ¹³C NMR spectrum is crucial for its application in stereochemical analysis. This guide will delve into the theoretical principles governing the spectrum, predicted chemical shifts and coupling constants, a detailed experimental protocol for data acquisition, and the structural insights that can be gleaned from the data.

The Structural and Spectroscopic Landscape of Mosher's Acid

3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid possesses a unique molecular architecture that directly influences its ¹³C NMR spectrum. The key structural features include a chiral quaternary carbon bonded to a trifluoromethyl (-CF₃) group, a methoxy (-OCH₃) group, a phenyl ring, and a carboxylic acid group. Each of these substituents exerts distinct electronic and steric effects that dictate the chemical shift and multiplicity of the carbon signals.

The most prominent feature in the ¹³C NMR spectrum of fluorinated compounds is the presence of carbon-fluorine (C-F) coupling.[4][5][6] The ¹⁹F nucleus has a spin of I = 1/2 and is 100% abundant, leading to observable through-bond J-coupling with ¹³C nuclei. This coupling provides invaluable structural information, with the magnitude of the coupling constant (ⁿJCF) being dependent on the number of bonds separating the carbon and fluorine atoms.

Predicted ¹³C NMR Data and Interpretation

While a definitive, universally referenced ¹³C NMR spectrum for Mosher's acid can vary slightly based on solvent and experimental conditions, a detailed prediction can be made based on the analysis of analogous structures and established spectroscopic principles.[7] The following table summarizes the expected chemical shifts (δ) and key coupling constants (J) for each carbon atom in 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| C=O (Carboxylic Acid) | 168-172 | Singlet | - | The carbonyl carbon of the carboxylic acid is expected in the typical downfield region for this functional group. |

| C-α (Chiral Center) | 80-85 | Quartet (q) | ²JCF ≈ 30-35 | This quaternary carbon is directly attached to the electron-withdrawing trifluoromethyl and methoxy groups, causing a significant downfield shift. It will appear as a quartet due to two-bond coupling with the three fluorine atoms.[7] |

| -CF₃ (Trifluoromethyl) | 120-125 | Quartet (q) | ¹JCF ≈ 280-290 | The carbon of the trifluoromethyl group experiences a very large one-bond coupling to the three fluorine atoms, resulting in a characteristic quartet. The chemical shift is influenced by the strong electronegativity of the attached fluorines.[8][9] |

| -OCH₃ (Methoxy) | 53-57 | Singlet | - | The methoxy carbon signal is expected in its typical range. |

| C-ipso (Phenyl) | 130-135 | Singlet or small multiplet | - | The aromatic carbon directly attached to the chiral center will be deshielded. It may exhibit small long-range C-F coupling. |

| C-ortho (Phenyl) | 128-130 | Singlet | - | |

| C-meta (Phenyl) | 129-131 | Singlet | - | |

| C-para (Phenyl) | 127-129 | Singlet | - |

Expert Insight: The observation of quartets for both the α-carbon and the trifluoromethyl carbon is a hallmark of the Mosher's acid structure. The magnitude of the one-bond C-F coupling (¹JCF) is significantly larger than the two-bond coupling (²JCF), a crucial detail for correct peak assignment.[4] The precise chemical shifts of the aromatic carbons can be influenced by the solvent and the conformation of the phenyl ring relative to the rest of the molecule.

Experimental Protocol for ¹³C NMR Data Acquisition

Acquiring a high-quality ¹³C NMR spectrum of Mosher's acid is essential for accurate analysis. The following protocol outlines a self-validating system for reliable data collection.

1. Sample Preparation:

- Weigh approximately 20-30 mg of 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid.

- Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is a common choice.

- Ensure the sample is fully dissolved to avoid line broadening.

2. NMR Instrument Setup and Calibration:

- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

- Tune and match the ¹³C probe to the resonant frequency.

- Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal of the solvent.

3. Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically sufficient.

- Spectral Width (SW): Set a spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) to ensure all signals are captured.

- Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally adequate.

- Relaxation Delay (D1): Use a relaxation delay of 2-5 seconds to allow for sufficient relaxation of quaternary carbons, which often have longer T₁ relaxation times.

- Number of Scans (NS): Accumulate a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, especially for the quaternary carbons.

- Temperature: Maintain a constant temperature, typically 298 K.

4. Data Processing:

- Apply an exponential window function (line broadening, LB) of 1-2 Hz to improve the signal-to-noise ratio.

- Perform a Fourier transform of the Free Induction Decay (FID).

- Phase the spectrum carefully to obtain pure absorption lineshapes.

- Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).

- Integrate the peaks if desired, though integration in ¹³C NMR is not always quantitative without specific experimental setups.

- Measure the chemical shifts and coupling constants of all signals.

Experimental Workflow Diagram

Caption: Workflow for ¹³C NMR data acquisition of Mosher's acid.

Structural Elucidation and the Role of ¹³C NMR

The ¹³C NMR spectrum of Mosher's acid serves as a fingerprint of its molecular structure. The number of unique signals confirms the presence of the ten distinct carbon environments in the molecule. The characteristic chemical shifts and, most importantly, the C-F coupling patterns, allow for unambiguous assignment of each carbon atom.

When Mosher's acid is used as a derivatizing agent, it forms diastereomeric esters or amides with the chiral substrate.[1][3][10][11] The ¹³C NMR (and more commonly ¹H and ¹⁹F NMR) spectra of these diastereomers will exhibit different chemical shifts for the carbons near the newly formed stereocenter. This difference in chemical shifts allows for the determination of the enantiomeric excess of the substrate.

Influence of Structural Moieties on ¹³C Chemical Shifts

Caption: Key structural influences on the ¹³C NMR spectrum of Mosher's acid.

Conclusion

The ¹³C NMR spectrum of 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid is rich with information that is directly correlated to its complex and functionally important structure. A comprehensive understanding of the expected chemical shifts, the principles of C-F coupling, and a robust experimental methodology are paramount for any researcher utilizing this critical reagent in stereochemical analysis. This guide provides the foundational knowledge and practical insights necessary for the successful acquisition and interpretation of this vital spectroscopic data.

References

-

Counterintuitive deshielding on the 13C NMR chemical shift for the trifluoromethyl anion. PubMed. [Link]

-

How do I know if my unknown contains a fluorine atom(s)? … Part 2. ACD/Labs. [Link]

-

13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society. [Link]

-

Counterintuitive Deshielding on the 13C NMR Chemical Shift for the Trifluoromethyl Anion. ResearchGate. [Link]

-

Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). SciSpace. [Link]

-

Influence of the spatial position of a trifluoromethyl group on the C-13 chemical shifts in the cyclohexane series. ResearchGate. [Link]

-

Synthesis of heterocyclic analogues of Mosher's acid. ChemRxiv. [Link]

-

Carbon-fluorine coupling constants, n J CF. ResearchGate. [Link]

-

Carbon-fluorine spin coupling constants. Reddit. [Link]

-

Supporting Information. Organic Letters. [Link]

-

12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Chemistry LibreTexts. [Link]

-

(2S)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid Request for Quotation. ChemBK. [Link]

-

Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. MDPI. [Link]

-

(R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid. Appretech Scientific Limited. [Link]

-

2,3,3,3-Tetrafluoro-2-methoxy-propionic acid 3-(2-chloro-4-trifluoromethyl-phenoxy)-4-nitro-phenyl ester - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

Mosher's acid. Wikipedia. [Link]

-

Mosher's acid. chemeurope.com. [Link]

Sources

- 1. Buy 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid | 56135-03-6 [smolecule.com]

- 2. Mosher's acid - Wikipedia [en.wikipedia.org]

- 3. Mosher's_acid [chemeurope.com]

- 4. acdlabs.com [acdlabs.com]

- 5. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Counterintuitive deshielding on the 13 C NMR chemical shift for the trifluoromethyl anion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to ¹⁹F NMR Chemical Shifts for Mosher's Acid Derivatives

Introduction: Unveiling Chirality with Mosher's Acid and ¹⁹F NMR

In the landscape of pharmaceutical development and complex molecule synthesis, the precise determination of a molecule's absolute stereochemistry is not merely an academic exercise but a critical determinant of its biological activity, efficacy, and safety. Among the arsenal of analytical techniques available to the modern chemist, the Mosher's acid method, a powerful NMR-based approach, has stood as a reliable and widely adopted tool for assigning the absolute configuration of chiral secondary alcohols and amines.[1][2] This guide provides an in-depth exploration of the Mosher's acid method with a specific focus on the application and interpretation of ¹⁹F NMR spectroscopy, a technique that offers significant advantages in terms of spectral simplicity and clarity.

This document is intended for researchers, scientists, and drug development professionals who seek a comprehensive understanding of the theoretical underpinnings and practical application of ¹⁹F NMR in Mosher's acid analysis. We will delve into the causality behind experimental choices, provide validated protocols, and present data in a clear, accessible format to empower you to confidently apply this technique in your own research.

The Principle of Chiral Discrimination: The Anisotropic Effect at Play

The ingenuity of the Mosher's acid method lies in the conversion of a pair of enantiomers, which are indistinguishable by NMR under achiral conditions, into a mixture of diastereomers. This is achieved by reacting the chiral alcohol or amine of unknown stereochemistry with the two enantiomers of a chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[1][3] The resulting diastereomeric esters or amides possess distinct physical and spectroscopic properties, leading to discernible differences in their NMR spectra.[2][4]

The key to this differentiation is the anisotropic effect of the phenyl group within the MTPA moiety. In the preferred conformation of the Mosher's ester or amide, the substituents at the chiral center of the analyte are spatially oriented in a distinct manner relative to this phenyl ring. This differential positioning leads to a shielding or deshielding of nearby nuclei, resulting in measurable differences in their chemical shifts (Δδ).[1]

While ¹H NMR is traditionally used for this analysis, ¹⁹F NMR offers a significant advantage. The trifluoromethyl (-CF₃) group on Mosher's acid provides a clean, singlet signal in the ¹⁹F NMR spectrum, typically in a region devoid of other fluorine signals, making the analysis straightforward and less prone to peak overlap that can complicate ¹H NMR spectra.[5][6]

Experimental Workflow: A Self-Validating System

The robustness of the Mosher's acid method lies in its self-validating experimental design. By preparing two separate derivatives of the analyte, one with (R)-MTPA and the other with (S)-MTPA, a direct comparison of their NMR spectra allows for the unambiguous determination of the absolute configuration.

Caption: Experimental workflow for determining absolute configuration using Mosher's acid derivatization and ¹⁹F NMR analysis.

Detailed Experimental Protocol: Preparation of Mosher's Esters

This protocol outlines the preparation of Mosher's esters from a chiral secondary alcohol. A similar procedure can be adapted for chiral amines to form Mosher's amides.

Materials:

-

Chiral alcohol (approx. 2-5 mg, 1.0 eq)

-

(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride) (1.2 eq)

-

(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride) (1.2 eq)

-

Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)

-

Anhydrous pyridine or other suitable base (e.g., DMAP, triethylamine) (2.0 eq)

-

Two clean, dry NMR tubes

Procedure:

-

Preparation of the (R)-MTPA Ester:

-

In a clean, dry NMR tube, dissolve approximately 1-2.5 mg of the chiral alcohol in 0.5 mL of anhydrous deuterated solvent.

-

Add a small excess of anhydrous pyridine (approx. 5-10 µL).

-

Add a slight molar excess (approx. 1.2 equivalents) of (R)-Mosher's acid chloride to the solution.

-

Cap the NMR tube and gently mix the contents. The reaction is typically complete within 2-6 hours at room temperature. Monitor the reaction by TLC or NMR if necessary to ensure complete conversion.[2][4]

-

-

Preparation of the (S)-MTPA Ester:

-

In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-Mosher's acid chloride.

-

-

NMR Analysis:

-

Acquire the ¹⁹F NMR spectra for both the (R)- and (S)-MTPA ester samples. It is crucial to use the same NMR spectrometer and acquisition parameters for both samples to ensure accurate comparison of chemical shifts.

-

Interpreting the ¹⁹F NMR Spectra: The Δδ (δS - δR) Value

The core of the Mosher's acid analysis lies in the comparison of the chemical shifts of the -CF₃ group in the two diastereomeric esters. The difference in these chemical shifts, denoted as Δδ, is calculated as follows:

Δδ = δ(S-MTPA ester) - δ(R-MTPA ester)

The sign of the Δδ value for the -CF₃ group, in conjunction with the analysis of proton signals adjacent to the stereocenter, allows for the determination of the absolute configuration.

The Mosher's Model and ¹⁹F NMR

The established model for interpreting the ¹H NMR data of Mosher's esters can be extended to the ¹⁹F NMR signals. The model is based on the preferred conformation of the MTPA ester, where the C=O and C-O bonds are eclipsed. This places the trifluoromethyl group, the methoxy group, and the phenyl ring in a fixed spatial relationship to the substituents (L₁ and L₂) on the chiral center of the alcohol.

Caption: Simplified representation of the Mosher's model for predicting chemical shift differences.

While the ¹H NMR analysis relies on the shielding/deshielding of protons in L₁ and L₂, the ¹⁹F NMR chemical shift of the -CF₃ group is also influenced by the overall electronic environment created by the chiral analyte. A consistent trend is often observed where the absolute configuration of the alcohol or amine dictates the relative chemical shifts of the -CF₃ group in the (R)- and (S)-MTPA derivatives.

General Guideline for ¹⁹F NMR Interpretation:

While a universally applicable rule for predicting the sign of Δδ for the -CF₃ signal without considering the analyte's structure is challenging, empirical data from numerous studies have established reliable correlations for specific classes of compounds. It is crucial to analyze the ¹H NMR data alongside the ¹⁹F NMR data for a confident assignment. The protons on one side of the Mosher ester plane will be shielded by the phenyl ring, while those on the other side will be deshielded. By assigning the protons and observing the sign of Δδ (δS - δR) for these protons, the absolute configuration can be determined. A positive Δδ for a proton indicates it is on the "right side" of the Mosher model, and a negative Δδ indicates it is on the "left side." This information, combined with the ¹⁹F NMR data, provides a powerful and self-consistent method for stereochemical assignment.

Quantitative Data Presentation

For a clear and concise presentation of the results, it is recommended to tabulate the chemical shift data.

Table 1: Hypothetical ¹⁹F and ¹H NMR Data for Mosher's Ester Derivatives of a Chiral Secondary Alcohol

| Signal | δ for (R)-MTPA Ester (ppm) | δ for (S)-MTPA Ester (ppm) | Δδ (δS - δR) (ppm) | Inferred Position in Model |

| ¹⁹F (-CF₃) | -71.52 | -71.45 | +0.07 | - |

| ¹H (L₁ group) | 3.25 | 3.15 | -0.10 | Left Side (Shielded) |

| ¹H (L₂ group) | 1.80 | 1.95 | +0.15 | Right Side (Deshielded) |

In this hypothetical example, the negative Δδ for the L₁ protons and the positive Δδ for the L₂ protons would allow for the assignment of the absolute configuration of the chiral center based on the established Mosher's model. The sign of the ¹⁹F Δδ provides an additional, often cleaner, data point for confirmation.

Factors Influencing ¹⁹F NMR Chemical Shifts and Potential Pitfalls

Several factors can influence the ¹⁹F NMR chemical shifts in Mosher's acid derivatives:

-

Solvent Effects: The choice of deuterated solvent can impact the chemical shifts. It is essential to use the same solvent for both the (R)- and (S)-MTPA derivatives.

-

Temperature: Temperature can affect the conformational equilibrium of the Mosher's esters, potentially influencing the observed chemical shifts. Maintaining a constant temperature during NMR acquisition is recommended.

-

Kinetic Resolution: If the reaction is not driven to completion, kinetic resolution can occur, where one enantiomer of the analyte reacts faster with the Mosher's acid chloride than the other. This can lead to an inaccurate determination of enantiomeric excess.[4]

-

Conformational Flexibility: For highly flexible molecules, the simple Mosher's model may not be fully predictive. In such cases, more advanced conformational analysis or comparison with model compounds of known configuration may be necessary.[7]

Conclusion: A Powerful Tool for Stereochemical Elucidation

The use of ¹⁹F NMR in conjunction with the Mosher's acid method provides a robust and reliable strategy for determining the absolute configuration of chiral alcohols and amines. The simplicity and high sensitivity of ¹⁹F NMR, coupled with the self-validating nature of the experimental design, make this technique an invaluable asset for chemists in academia and industry. By understanding the underlying principles, adhering to rigorous experimental protocols, and carefully analyzing the spectral data, researchers can confidently elucidate the three-dimensional structure of chiral molecules, a critical step in the journey of discovery and development.

References

-

Allen, D. A., Tomaso Jr, A. E., Priest, O. P., Hindson, D. F., & Hurlburt, J. L. (2008). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 85(5), 698. [Link]

-

Wikipedia. (n.d.). Mosher's acid. [Link]

-

Guo, D., O'Doherty, G. A., & Hoye, T. R. (1992). Determination of Absolute Configuration of Stereogenic Carbinol Centers in Annonaceous Acetogenins by 1H- and 19F NMR Analysis of Mosher Ester Derivatives. Journal of the American Chemical Society, 114(26), 10203–10211. [Link]

-

The Retort. (2012, October 22). Mosher's Acid. [Link]

-

Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature protocols, 2(10), 2451–2458. [Link]

-

YouTube. (2023, April 11). How I Used Mosher Esters in my PhD. [Link]

Sources

Physical and chemical properties of MTPA

An In-Depth Technical Guide to α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA)

Introduction

α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid, is a chiral carboxylic acid that has become an indispensable tool in the field of stereochemistry.[1][2] First introduced by Harry S. Mosher and his colleagues, MTPA serves as a chiral derivatizing agent, primarily used in nuclear magnetic resonance (NMR) spectroscopy to determine the enantiomeric purity and absolute configuration of chiral alcohols and amines.[1][2] Its utility stems from its ability to convert a mixture of enantiomers, which are indistinguishable by NMR, into a mixture of diastereomers with distinct and analyzable NMR spectra.[3][4]

The significance of MTPA lies in its contribution to solving one of the fundamental challenges in chemistry: the determination of the three-dimensional arrangement of atoms in a chiral molecule. The absolute configuration of a molecule is crucial in various scientific disciplines, particularly in drug development and natural product synthesis, where the biological activity of a compound is often dictated by its specific stereochemistry. This guide provides a comprehensive overview of the physical and chemical properties of MTPA, the theoretical underpinnings of the Mosher method, detailed experimental protocols, and practical insights into its application.

Physicochemical Properties of MTPA

The unique chemical structure of MTPA is central to its effectiveness as a chiral derivatizing agent. The presence of a phenyl ring, a methoxy group, and a trifluoromethyl group attached to the α-carbon imparts significant anisotropic effects, which are key to resolving the NMR signals of the resulting diastereomeric derivatives.[1] Both the (R)-(+)- and (S)-(-)-enantiomers of MTPA are commercially available with high enantiomeric purity, allowing for the preparation of both series of diastereomers for comparative analysis.[1]

Table 1: Physical and Chemical Properties of (R)-(+)-MTPA

| Property | Value |

| Molecular Formula | C₁₀H₉F₃O₃ |

| Molecular Weight | 234.17 g/mol [2][5] |

| Appearance | White crystalline low melting solid[5][6] |

| Melting Point | 46-49 °C (lit.)[2][5][6] |

| Boiling Point | 105-107 °C at 1 mm Hg (lit.)[2][5][6] |

| Density | 1.344 g/mL at 25 °C (lit.)[5][6] |

| Refractive Index (n20/D) | 1.473 (lit.)[6][7] |

| Specific Rotation ([α]20/D) | +73±1°, c = 2% in methanol[7] |

| Solubility | Soluble in methanol (50 mg/mL)[6][7] |

| CAS Number | 20445-31-2[5] |

Spectroscopic Characteristics

The spectroscopic signature of MTPA is well-characterized, providing a basis for its identification and the analysis of its derivatives.

Table 2: Spectroscopic Data of MTPA

| Spectroscopic Technique | Key Features |

| ¹H NMR | Signals corresponding to the methoxy protons, aromatic protons of the phenyl ring, and the carboxylic acid proton. |

| ¹³C NMR | Resonances for the carbonyl carbon, the quaternary α-carbon, carbons of the phenyl ring, the methoxy carbon, and the trifluoromethyl carbon. |

| ¹⁹F NMR | A characteristic signal for the trifluoromethyl group, which is particularly useful in the modified Mosher's method for enhanced sensitivity.[1] |

| IR Spectroscopy | A strong absorption band for the C=O stretch of the carboxylic acid, and characteristic bands for the C-F and C-O bonds. |

| Mass Spectrometry | The molecular ion peak can be observed, along with characteristic fragmentation patterns. |

The Mosher Method: A Cornerstone in Stereochemical Analysis

The Principle of Chiral Derivatization

Enantiomers possess identical physical and chemical properties in an achiral environment, making their differentiation by standard spectroscopic techniques like NMR impossible. The Mosher method circumvents this by reacting the chiral substrate (e.g., an alcohol or amine) with an enantiomerically pure form of MTPA (usually as its acid chloride) to form diastereomeric esters or amides.[4][8] These diastereomers have different physical properties and, crucially, distinct NMR spectra, allowing for their individual signals to be resolved and quantified.[3]

Mechanism of Action: The Anisotropic Effect of the Phenyl Ring

The key to the Mosher method is the predictable conformation of the resulting MTPA esters or amides in solution. The molecule adopts a conformation where the bulky trifluoromethyl group and the methoxy group are oriented away from the substituents of the chiral substrate. This places the phenyl group of the MTPA moiety in a fixed position relative to the substituents of the original alcohol or amine. The magnetic anisotropy of the phenyl ring creates a shielding/deshielding cone. Protons of the substrate that fall within the shielding cone will experience an upfield shift in the NMR spectrum, while those outside will be deshielded and shifted downfield.

dot

Caption: Conformational model of diastereomeric MTPA esters.

Determining Absolute Configuration

The absolute configuration of the chiral center is determined by comparing the ¹H NMR spectra of the two diastereomeric esters formed from the chiral alcohol and both (R)- and (S)-MTPA.[9][10] The chemical shift difference (Δδ) for each proton is calculated as Δδ = δS - δR, where δS is the chemical shift of a proton in the ester formed with (S)-MTPA and δR is the chemical shift of the same proton in the ester formed with (R)-MTPA.[11][12]

A positive Δδ value indicates that the proton resides on one side of the MTPA plane, while a negative Δδ value indicates it is on the other side.[12] By assigning the protons and analyzing the sign of their Δδ values, the spatial arrangement of the substituents around the chiral center can be deduced, and thus the absolute configuration can be assigned.[9][10][13]

dot

Caption: Logic flow for absolute configuration determination using Mosher's method.

Experimental Protocols

The successful application of the Mosher method relies on the careful preparation of the MTPA derivatives and the acquisition of high-quality NMR data.

Preparation of MTPA Chloride (Mosher's Acid Chloride)

MTPA is typically converted to its more reactive acid chloride form, MTPA-Cl, just before use.[1][2]

Materials:

-

(R)- or (S)-MTPA

-

Thionyl chloride (SOCl₂) or oxalyl chloride

-

Anhydrous solvent (e.g., benzene, toluene, or dichloromethane)

-

Dry glassware under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve MTPA in the anhydrous solvent.

-

Slowly add an excess (typically 1.5-2 equivalents) of thionyl chloride or oxalyl chloride to the solution at room temperature.

-

Stir the reaction mixture at room temperature or gentle reflux for 1-2 hours, or until the reaction is complete (can be monitored by the cessation of gas evolution).

-

Remove the excess solvent and thionyl chloride under reduced pressure to obtain the crude MTPA-Cl, which is often used directly in the next step.

Preparation of MTPA Esters from Chiral Alcohols (Microscale)

This protocol is adapted for small quantities of a chiral alcohol, often performed directly in an NMR tube.[14]

Materials:

-

Chiral alcohol (approx. 2-5 mg)

-

(R)- and (S)-MTPA-Cl (slight molar excess, ~1.2 equivalents)

-

Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)

-

Anhydrous pyridine or DMAP (4-dimethylaminopyridine) as a catalyst

-

NMR tubes

Procedure:

-

In a clean, dry NMR tube, dissolve the chiral alcohol in approximately 0.5 mL of the anhydrous deuterated solvent.

-

Add a small amount of anhydrous pyridine or a catalytic amount of DMAP.

-

Add a slight molar excess of freshly prepared (R)-MTPA-Cl to the solution.

-

Cap the NMR tube and gently mix the contents. Let the reaction proceed at room temperature for 1-4 hours, or until completion.[14] The reaction can be monitored by TLC or ¹H NMR.

-

In a separate NMR tube, repeat the procedure using (S)-MTPA-Cl.[14]

-

Acquire the ¹H NMR spectra directly from the reaction mixtures.

dot

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Mosher's acid - Wikipedia [en.wikipedia.org]

- 3. individual.utoronto.ca [individual.utoronto.ca]

- 4. The Retort [www1.udel.edu]

- 5. (R)-(+)-α-Methoxy-α-trifluoromethylphenylacetic acid | CAS 20445-31-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. (R)-(+)-alpha-Methoxy-alpha-trifluoromethylphenylacetic acid | 20445-31-2 [chemicalbook.com]

- 7. (R)-(+)-alpha-Methoxy-alpha-trifluoromethylphenylacetic acid Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 13. experts.umn.edu [experts.umn.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

A Researcher's Guide to the Spectroscopic Analysis of Mosher's Acid Enantiomers for Stereochemical Assignment

Abstract: The unambiguous determination of a molecule's absolute stereochemistry is a cornerstone of chemical synthesis, drug discovery, and materials science. α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid, remains a preeminent tool for this purpose.[1] This in-depth guide provides a comprehensive overview of the spectroscopic data for the (R)- and (S)-enantiomers of Mosher's acid. It details the underlying principles of the Mosher's ester analysis, provides field-proven experimental protocols for derivatization and analysis, and explains the logic of spectral interpretation for assigning the absolute configuration of chiral alcohols and amines.[2][3] This document is intended for researchers, scientists, and drug development professionals seeking to confidently apply this powerful NMR-based method.

The Foundational Principle: From Enantiomers to Distinguishable Diastereomers

Enantiomers, by their nature, possess identical physical properties and are thus indistinguishable by standard spectroscopic techniques like NMR. The Mosher's acid method elegantly circumvents this challenge by converting a pair of enantiomers into a pair of diastereomers.[3] This is achieved by reacting the chiral substrate (e.g., an alcohol or amine) with an enantiomerically pure form of Mosher's acid, typically as its more reactive acid chloride derivative.[3][4]

The resulting diastereomers have distinct physical properties and, crucially, different NMR spectra.[2][5] The analysis of the chemical shift differences (Δδ) in the ¹H NMR spectra of these diastereomeric esters or amides allows for the reliable deduction of the absolute configuration of the original stereocenter.[2][6]

The key to this distinction lies in the magnetic anisotropy of the Mosher's acid moiety.[7][8] When the diastereomeric ester is formed, the substrate's substituents (let's call them L₁ and L₂) are held in a specific conformational arrangement relative to the phenyl ring of the Mosher's acid. Due to the diamagnetic anisotropy of the phenyl ring, it generates its own local magnetic field.[9] Protons located in the "shielding" cone above and below the plane of the ring will experience a weaker effective magnetic field and resonate at a lower chemical shift (upfield). Conversely, protons in the "deshielding" zone in the plane of the ring will experience a stronger effective magnetic field and resonate at a higher chemical shift (downfield).

By comparing the ¹H NMR spectra of the esters formed with both (R)- and (S)-Mosher's acid, a clear pattern of shielding and deshielding emerges for the L₁ and L₂ groups, allowing for an unambiguous assignment of the substrate's absolute configuration.[10][11]

Spectroscopic Data of Mosher's Acid Enantiomers

A thorough understanding of the spectroscopic characteristics of the derivatizing agent itself is fundamental. The following table summarizes typical physical and spectroscopic data for the enantiomers of Mosher's acid.

| Property | (R)-(+)-Mosher's Acid | (S)-(-)-Mosher's Acid |

| CAS Number | 20445-31-2[1][12][13] | 17257-71-5[1][14] |

| Molecular Formula | C₁₀H₉F₃O₃[12][15] | C₁₀H₉F₃O₃[14][15] |

| Molecular Weight | 234.17 g/mol [1][15][16] | 234.17 g/mol [1][15] |

| Appearance | White crystalline solid[12][14] | White solid[14] |

| Melting Point | 46-49 °C[1][12][13][17] | 46-49 °C[4] |

| Optical Rotation | [α]20/D +73±1°, c=2 in methanol[17] | [α]20/D -72.0±1.0°, c=2 in methanol[14] |

| ¹H NMR (CDCl₃) | δ ~7.4-7.6 (m, 5H, Ar-H), ~3.6 (s, 3H, -OCH₃) | δ ~7.4-7.6 (m, 5H, Ar-H), ~3.6 (s, 3H, -OCH₃) |

| ¹³C NMR (CDCl₃) | δ ~170 (C=O), ~132 (Ar-C), ~128-130 (Ar-CH), ~123 (q, CF₃), ~85 (q, C-CF₃), ~55 (-OCH₃) | δ ~170 (C=O), ~132 (Ar-C), ~128-130 (Ar-CH), ~123 (q, CF₃), ~85 (q, C-CF₃), ~55 (-OCH₃) |

| ¹⁹F NMR (CDCl₃) | δ ~ -72 ppm | δ ~ -72 ppm |

| IR (KBr, cm⁻¹) | ~3400-2500 (O-H, broad), ~1730 (C=O), ~1250 (C-F), ~1170 (C-O) | ~3400-2500 (O-H, broad), ~1730 (C=O), ~1250 (C-F), ~1170 (C-O) |

Note: NMR chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Experimental Workflow for Stereochemical Determination

The following section outlines the validated, step-by-step protocols for derivatization and analysis. The causality behind key steps is explained to ensure robust and reproducible results.

Synthesis of Mosher's Acid Chloride

While Mosher's acid chlorides are commercially available, they can also be readily prepared from the corresponding acids. This step is critical as the acid chloride is significantly more reactive, leading to higher yields and faster reaction times in the subsequent esterification.[4]

Protocol:

-

Reagents & Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), combine (R)- or (S)-Mosher's acid (1.0 eq) with anhydrous dichloromethane (DCM).

-

Chlorination: Add oxalyl chloride (1.5 eq) dropwise at 0 °C. Add one drop of anhydrous N,N-dimethylformamide (DMF) as a catalyst.

-

Causality: Oxalyl chloride is a gentle and effective chlorinating agent. The reaction produces gaseous byproducts (CO, CO₂, HCl), which are easily removed, simplifying purification. DMF catalyzes the formation of the reactive Vilsmeier reagent, which is the active chlorinating species.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction is complete when gas evolution ceases.

-

Purification: Remove the solvent and excess oxalyl chloride in vacuo. The resulting crude Mosher's acid chloride is often used directly in the next step without further purification.

Derivatization of a Chiral Alcohol (Mosher's Ester Formation)

This protocol describes the microscale preparation of the two diastereomeric Mosher's esters, typically performed directly in NMR tubes for convenience.[3]

Protocol:

-

Sample Preparation: In two separate, clean, and dry NMR tubes, dissolve the chiral alcohol of unknown stereochemistry (~2.5 mg) in ~0.5 mL of an anhydrous deuterated solvent (e.g., CDCl₃).

-

Base Addition: To each tube, add a small excess of anhydrous pyridine (~5-10 µL).

-

Causality: Pyridine acts as a base to neutralize the HCl generated during the esterification reaction, driving the equilibrium towards the product. It must be anhydrous to prevent hydrolysis of the acid chloride.

-

-

Esterification:

-

To the first NMR tube, add a slight molar excess (~1.2 eq) of freshly prepared or commercial (R)-Mosher's acid chloride.

-

To the second NMR tube, add a slight molar excess (~1.2 eq) of (S)-Mosher's acid chloride.

-

-

Reaction: Cap the NMR tubes, mix gently, and allow the reactions to proceed at room temperature for 1-4 hours.[3] Reaction completion can be monitored by ¹H NMR.

Caption: Experimental workflow for parallel synthesis of Mosher's esters.

Data Analysis and Interpretation

The core of the Mosher's method is the comparative analysis of the two ¹H NMR spectra.[2]

The Anisotropic Model and Spectral Assignment

The generally accepted model for interpreting the spectra places the ester in a conformation where the C=O bond and the Cα-CF₃ bond are eclipsed. This orients the trifluoromethyl group, the methoxy group, and the phenyl group in specific, fixed positions relative to the chiral substrate. The phenyl group lies in a plane that divides the substrate into two zones.

Caption: Model showing shielding/deshielding zones around the phenyl ring.

Protons of the substrate's substituents (L₁ and L₂) that fall into the shielding zone of the phenyl ring will have a lower chemical shift. Those in the deshielding zone will have a higher chemical shift.

Calculating Δδ and Assigning Configuration

The absolute configuration is determined by calculating the difference in chemical shifts (Δδ) for each corresponding proton (or proton group) in the two diastereomeric esters. The convention is to calculate Δδ = δₛ - δᵣ .[11]

-

Δδ = δ(S-MTPA ester) - δ(R-MTPA ester)

Interpretation Logic:

-